4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide
Description
4-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position of the benzene ring, an amino group at the 4-position, and a dimethylaminoethylamide side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting ion channels, enzymes, or receptors. Its synthesis typically involves condensation reactions between substituted benzoyl chlorides and amines, as seen in analogous compounds .
Properties
IUPAC Name |
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPZQLSUARJSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide typically involves the following steps:
Nitration and Reduction: The starting material, 4-chlorobenzoic acid, undergoes nitration to form 4-chloro-3-nitrobenzoic acid. This intermediate is then reduced to 4-chloro-3-aminobenzoic acid.
Amidation: The 4-chloro-3-aminobenzoic acid is reacted with 2-(dimethylamino)ethylamine under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Amidation and Esterification: The benzamide core can undergo amidation and esterification reactions to form different amide and ester derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
- Substituted benzamides
- Oxidized or reduced derivatives of the original compound
Scientific Research Applications
Medicinal Chemistry
4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide has been explored for its potential therapeutic effects, including:
- Antibacterial Activity: Research indicates that the compound exhibits significant antibacterial properties against various pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Anti-inflammatory Effects: Studies have shown that this compound can reduce inflammatory markers in animal models, suggesting its potential use in managing inflammatory diseases alongside infections.
Pharmacology
The compound interacts with specific molecular targets, leading to various biological effects:
- Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, which may play a role in its antibacterial and anti-inflammatory activities.
- Receptor Modulation: The compound may modulate receptor functions, influencing pathways involved in pain and inflammation .
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the efficacy of this compound against hospital-acquired infections. Results indicated potent activity against Staphylococcus aureus, while showing limited effectiveness against Gram-negative strains like Escherichia coli.
-
Investigation of Anti-inflammatory Properties:
- Another research project focused on the anti-inflammatory effects of the compound in animal models. Findings suggested significant reductions in inflammatory markers following treatment, supporting its potential therapeutic use for inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Variations
Key structural differences among benzamide derivatives lie in substituent positions, alkyl chain lengths, and functional groups:
Physicochemical Properties
- Melting Points: Rip-B: 90°C; Rip-D: 96°C No direct data for the target compound, but dimethylaminoethyl side chains typically lower melting points compared to aromatic amines due to reduced crystallinity.
- Solubility :
Ion Channel Modulation
- The dimethylaminoethyl side chain in the target compound may enhance membrane permeability, improving CNS bioavailability compared to diethyl analogues .
Analgesic and Regulatory Considerations
Biological Activity
4-Amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16}ClN_{3}O. The compound features an amino group, a chloro substituent, and a dimethylamino ethyl side chain attached to a benzamide structure. Its unique structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within biological systems. This binding modulates the activity of these targets, leading to various pharmacological effects. The compound has been studied for its interactions with:
- Enzymes : It can inhibit specific enzymes, affecting metabolic pathways.
- Receptors : The compound may interact with receptor sites, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Studies indicate that it can inhibit the proliferation of cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, it has demonstrated significant inhibitory effects on solid tumor cells with IC50 values indicating potent activity against HepG2 liver cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the benzamide structure can enhance or diminish biological activity. For example, variations in the side chains or substituents can lead to different levels of enzyme inhibition or receptor modulation .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via sequential amide coupling and substitution reactions. Begin with 4-amino-2-chlorobenzoic acid, activated using carbodiimide reagents (e.g., EDC/HOBt), followed by coupling with 2-(dimethylamino)ethylamine. Optimize reaction conditions by varying solvents (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 acid-to-amine). Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity. Monitor intermediates using TLC and confirm final product via LC-MS .
Q. How can researchers verify the molecular structure of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Acquire ¹H and ¹³C NMR spectra in DMSO-d₆. Key peaks include aromatic protons (δ 6.8–7.5 ppm), dimethylamino protons (δ 2.2–2.5 ppm), and amide NH (δ 8.1–8.3 ppm). Compare with simulated spectra from ChemDraw or ACD/Labs .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Analyze using OLEX2 or SHELX software to resolve 3D conformation and confirm bond angles/distances .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₆ClN₃O, MW 241.72) with ±2 ppm accuracy .
Q. What in vitro assays are appropriate for initial evaluation of its antitumor activity, and what are the key parameters to consider in assay design?
- Methodology :
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) with 0.1–100 µM compound concentrations. Include cisplatin as a positive control.
- Key Parameters :
- Cell density optimization (5,000–10,000 cells/well).
- Incubation time (48–72 hours).
- Solvent controls (DMSO ≤0.1%).
- Apoptosis Assays : Perform Annexin V/PI staining followed by flow cytometry. Validate results with caspase-3/7 activity assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dimethylaminoethyl group in biological activity?
- Methodology :
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Analog Synthesis : Replace the dimethylaminoethyl group with ethylamine, pyrrolidine, or morpholine derivatives. Assess impact on solubility (logP via shake-flask method) and potency.
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Biological Testing : Compare IC₅₀ values across analogs in kinase inhibition assays (e.g., EGFR, VEGFR). Use molecular docking (AutoDock Vina) to predict binding modes and hydrogen bonding interactions with target proteins .
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Data Analysis : Corporate results into a SAR table (Table 1) to highlight substituent effects on activity.
Table 1 : SAR of Substituents on Antitumor Activity
Substituent IC₅₀ (µM, MCF-7) logP Dimethylaminoethyl 12.5 2.1 Ethylamine 45.8 1.8 Pyrrolidine 28.3 2.3
Q. What strategies are effective in resolving contradictions between in vitro potency and in vivo efficacy observed with this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low oral bioavailability may explain efficacy gaps.
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility. Test co-solvents (PEG-400, Cremophor EL) for improved absorption.
- Metabolite Identification : Perform LC-MS/MS on plasma samples to detect active/inactive metabolites. Adjust dosing regimens based on findings .
Q. What computational approaches are recommended to predict the binding affinity and selectivity of this compound towards kinase targets implicated in cancer?
- Methodology :
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into ATP-binding pockets of kinases (e.g., ABL1, BRAF). Prioritize targets with Glide scores ≤−6.0 kcal/mol.
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.
- Free Energy Calculations : Apply MM/GBSA to estimate ΔG binding. Compare with experimental IC₅₀ values for validation .
Q. How can researchers optimize the compound's pharmacokinetic profile while maintaining target engagement, particularly regarding blood-brain barrier (BBB) penetration?
- Methodology :
- logBB Prediction : Use in silico tools (e.g., SwissADME) to estimate brain-plasma partition coefficients. Aim for logBB >−1.0.
- Structural Modifications : Introduce fluorine atoms or trifluoromethyl groups (cf. ) to enhance lipophilicity and BBB permeability.
- In Vivo Validation : Conduct brain homogenate studies in rodents to measure compound concentration post-IV administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
